molecular formula C13H19NO3 B12782660 Methylenedioxymethoxyethylamphetamine CAS No. 74698-44-5

Methylenedioxymethoxyethylamphetamine

Cat. No.: B12782660
CAS No.: 74698-44-5
M. Wt: 237.29 g/mol
InChI Key: LOZJEWOZOKSOKA-UHFFFAOYSA-N
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Description

Methylenedioxymethoxyethylamphetamine, also known as 3,4-methylenedioxy-N-methoxyethylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxyethyl analogue of MDA (3,4-methylenedioxyamphetamine). This compound was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known And Loved). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .

Preparation Methods

Methylenedioxymethoxyethylamphetamine is synthesized through a series of chemical reactions starting from safrole or piperonal. The synthetic route involves the formation of the intermediate compound, 3,4-methylenedioxyphenyl-2-nitropropene, which is then reduced to 3,4-methylenedioxyamphetamine. The final step involves the reaction of 3,4-methylenedioxyamphetamine with methoxyethylamine to form this compound

Chemical Reactions Analysis

Methylenedioxymethoxyethylamphetamine undergoes various chemical reactions, including:

Scientific Research Applications

Methylenedioxymethoxyethylamphetamine has limited scientific research applications due to its status as a controlled substance. it is of interest in the field of psychopharmacology as a potential alternative to other entactogens like MDMA (3,4-methylenedioxy-N-methylamphetamine). Additionally, studies on its analogues contribute to the understanding of the structure-activity relationship in substituted amphetamines .

Mechanism of Action

The exact mechanism of action of methylenedioxymethoxyethylamphetamine is not well-understood. based on its structural similarity to other substituted amphetamines, it is likely to act as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor. This means it may increase the levels of these neurotransmitters in the brain by reversing the direction of their respective transporters . The compound may also act as an agonist at the 5HT2A receptor, similar to other hallucinogenic amphetamines .

Comparison with Similar Compounds

Methylenedioxymethoxyethylamphetamine is similar to other substituted amphetamines such as:

Properties

CAS No.

74698-44-5

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)propan-2-amine

InChI

InChI=1S/C13H19NO3/c1-10(14-5-6-15-2)7-11-3-4-12-13(8-11)17-9-16-12/h3-4,8,10,14H,5-7,9H2,1-2H3

InChI Key

LOZJEWOZOKSOKA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NCCOC

Origin of Product

United States

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